Ascaroside B
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Overview
Description
Ascaroside B is a member of the ascaroside family, which are small molecules that serve as pheromones in nematodes. These compounds play crucial roles in the development, lifespan, propagation, and stress response of nematodes. Ascarosides are characterized by their structure, which includes a dideoxysugar ascarylose and fatty-acid-like side chains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ascarosides typically involves the conjugation of ascarylose to fatty acids. One common method involves the use of peroxisomal β-oxidation cycles to shorten the side chains of long-chain ascaroside precursors by two carbons per cycle, producing short- and medium-chain ascarosides .
Industrial Production Methods
Industrial production of ascarosides, including Ascaroside B, often involves the cultivation of nematodes such as Caenorhabditis elegans under controlled conditions. The ascarosides are then extracted and purified using techniques such as liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Ascaroside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the fatty acid side chains into shorter chains through β-oxidation.
Reduction: Reduction reactions can modify the functional groups attached to the ascarylose moiety.
Substitution: Substitution reactions can occur at the fatty acid side chains, altering the overall structure and function of the ascaroside.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of ascarosides with modified side chains and functional groups. These derivatives can have different biological activities and functions .
Scientific Research Applications
Ascaroside B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of pheromones.
Biology: This compound is crucial in understanding nematode behavior, development, and communication.
Industry: Ascarosides are used in agriculture to manage nematode populations and improve crop yields.
Mechanism of Action
Ascaroside B exerts its effects by binding to specific receptors in nematodes, triggering a cascade of molecular events that influence behavior and development. The primary molecular targets include G protein-coupled receptors that mediate pheromone signaling pathways . These pathways regulate various physiological processes, including dauer formation, mating, and stress responses .
Comparison with Similar Compounds
Similar Compounds
Ascaroside A: Similar in structure but with different side chains, influencing its specific biological functions.
Ascaroside C: Another member of the ascaroside family with unique side chain modifications.
Ascaroside D: Known for its role in dauer formation and stress response.
Uniqueness of Ascaroside B
This compound is unique due to its specific side chain structure, which confers distinct biological activities compared to other ascarosides. Its ability to modulate immune responses and influence nematode behavior makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
11002-16-7 |
---|---|
Molecular Formula |
C37H74O5 |
Molecular Weight |
599.0 g/mol |
IUPAC Name |
(2R,3R,5R,6S)-2-(6-hydroxyhentriacontan-2-yloxy)-6-methyloxane-3,5-diol |
InChI |
InChI=1S/C37H74O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-34(38)30-27-28-32(2)41-37-36(40)31-35(39)33(3)42-37/h32-40H,4-31H2,1-3H3/t32?,33-,34?,35+,36+,37+/m0/s1 |
InChI Key |
ZHQGZAGCRJWKCK-NWNZWMTCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(CCCC(C)O[C@H]1[C@@H](C[C@H]([C@@H](O1)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(CCCC(C)OC1C(CC(C(O1)C)O)O)O |
Origin of Product |
United States |
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